4-phenyl-2H-1-benzopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51870-64-5 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-phenyl-2H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-10H,11H2 |
InChI Key |
FVLQEFBCRZSAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 2h 1 Benzopyran and Its Analogs
Classical and Conventional Synthetic Routes to 4-Phenyl-2H-1-Benzopyran Systems
Pechmann Condensation Approaches
The Pechmann condensation is a cornerstone in the synthesis of coumarins (2H-1-benzopyran-2-ones), which can be precursors to this compound derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. nih.govwikipedia.org The mechanism initiates with an esterification or transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org
For the synthesis of 4-arylcoumarins, phenols are reacted with β-keto-carboxylic acids or their esters under acidic conditions. nih.gov While simple phenols may require harsh reaction conditions, highly activated phenols like resorcinol (B1680541) can react under much milder conditions. wikipedia.org For instance, the synthesis of 5,7-dimethoxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one and its 4-methoxyphenyl (B3050149) analog has been successfully achieved via Pechmann condensation. oup.com
Several modifications and catalysts have been explored to improve the efficiency and environmental friendliness of the Pechmann condensation. Solvent-free conditions using catalysts like p-toluenesulfonic acid (p-TsOH) have been reported, minimizing waste and simplifying work-up procedures. nih.gov Other catalysts, such as zinc oxide nanoparticles and molybdate (B1676688) sulfuric acid, have also been employed to facilitate the reaction under various conditions, including microwave irradiation and grinding at room temperature. nih.govacs.org
Table 1: Examples of Catalysts Used in Solvent-Free Pechmann Condensation for 4-Arylcoumarins nih.gov
| Entry | Catalyst | Conditions |
| 1 | p-TsOH | Heat |
| 2 | p-TsOH | Grinding, rt |
| 3 | Montmorillonite K-10 | Microwave |
| 4 | [bmim]HSO₄ | 110 °C |
| 5 | Molybdate sulfuric acid | 120 °C |
| 6 | WO₃-ZrO₂ | 140 °C |
Electrophilic Cyclization Strategies
Electrophilic cyclization provides a powerful route to construct the 2H-1-benzopyran ring system. This strategy often involves the intramolecular cyclization of a suitably substituted precursor, such as a propargylic aryl ether. The reaction is initiated by an electrophile, leading to the formation of a vinyl cation which is then attacked by the aromatic ring to close the pyran ring.
A mild and efficient method for the synthesis of 3,4-disubstituted 2H-benzopyrans involves the electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). nih.govorganic-chemistry.org This methodology is tolerant of various functional groups, including methoxy (B1213986), alcohol, aldehyde, and nitro groups, and produces vinylic halides or selenides under mild conditions. nih.govorganic-chemistry.org The reaction of phenyl 3-phenyl-2-propynyl ether with I₂ in acetonitrile (B52724) (CH₃CN) in the presence of sodium bicarbonate (NaHCO₃) yields 3-iodo-4-phenyl-2H-benzopyran. nih.gov The choice of solvent and electrophile can significantly impact the reaction yield, with nitromethane (B149229) often proving to be a superior solvent and ICl sometimes being a more effective electrophile than I₂. nih.govorganic-chemistry.org
Another approach involves the acid-mediated tandem reaction of phenols and chalcones. For example, refluxing phenols and chalcones in trifluoroacetic acid (TFA) can lead to the formation of flavylium (B80283) species, which are precursors to 2-hydroxy-2-phenyl-2H-chromenes. nih.gov This process is proposed to proceed through a sequence of Friedel-Crafts alkylation, dehydrative cyclization, intermolecular hydrogen transfer, and hydration. nih.gov Similarly, 2-hydroxychalcones can undergo a tandem double-bond isomerization and dehydrated cyclization to form a transient flavylium cation, which can then be captured by nucleophiles. nih.govrsc.org This reaction can be driven by visible light in the presence of a Brønsted acid. nih.govrsc.org
Organometallic Catalyzed Syntheses (e.g., Palladium-Catalyzed Cyclization and Cross-Coupling)
Organometallic catalysis has emerged as a versatile tool for the synthesis of this compound and its analogs, offering high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely employed for both cyclization and cross-coupling steps.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are utilized for the late-stage functionalization of the benzopyran scaffold. frontiersin.org For instance, 2H-chromenes incorporated with retinoids have been synthesized using Suzuki-Miyaura cross-coupling reactions. frontiersin.org
Copper-catalyzed reactions also play a significant role. A series of 2H-chromenes have been synthesized in good yields through CuI-catalyzed reactions of alkyl/aryl-(E)-(o-propargyloxy)styryl ketones. thieme-connect.com This atom-economical approach proceeds under mild conditions. thieme-connect.com Iron-catalyzed intramolecular C-O bond formation has also been used for the synthesis of dihydrobenzopyrans from (3-methoxyphenyl)propan-1-ol derivatives. acs.org
Table 2: Examples of Organometallic Catalyzed Syntheses
| Catalyst | Reactants | Product | Reference |
| Pd(OAc)₂, PPh₃ | 2H-chromene derivative, boronic acid | Retinoid-hybrid 2H-chromene | frontiersin.org |
| CuI | Alkyl/aryl-(E)-(o-propargyloxy)styryl ketone | 2H-chromene | thieme-connect.com |
| Fe(III) catalyst, Cu(I) catalyst | (3-methoxyphenyl)propan-1-ol derivative | Dihydrobenzopyran | acs.org |
Grignard Reagent Mediated Reactions
Grignard reagents are powerful nucleophiles that can be utilized in the synthesis of this compound derivatives, primarily through conjugate addition reactions to chromones. The 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. mdpi.com
In the context of chromone (B188151) chemistry, the addition of Grignard reagents typically requires a copper(I) catalyst to favor 1,4-addition over 1,2-addition to the carbonyl group. mdpi.comthieme-connect.com A highly regio- and enantioselective copper-catalyzed conjugate addition of Grignard reagents to chromones has been developed, tolerating a broad scope of alkyl Grignard reagents, including secondary alkyl magnesium reagents. thieme-connect.comrsc.org This method allows for the efficient synthesis of 2-substituted chroman-4-ones. rsc.org
For example, the reaction of thiochromone (B8434766) with various Grignard reagents in the presence of a copper salt like CuCN·2LiCl and trimethylsilyl (B98337) chloride (TMSCl) as an additive affords 2-substituted-thiochroman-4-ones in good yields. mdpi.com This methodology works well for both alkyl and aromatic Grignard reagents. mdpi.com
Aldol (B89426) Condensation Routes for 2H-Chromene Derivatives
Aldol condensation is a fundamental reaction in organic synthesis that can be adapted to construct the 2H-chromene skeleton. This approach often involves a domino or tandem reaction sequence, combining a Michael addition with an intramolecular aldol condensation.
An organocatalytic domino oxa-Michael/aldol reaction between salicylaldehyde (B1680747) and electron-deficient olefins, such as β-nitrostyrene or cinnamaldehyde, provides a direct route to 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov Catalysts like L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to be effective for this transformation. nih.gov The reaction proceeds through an initial oxa-Michael addition of the salicylaldehyde's hydroxyl group to the α,β-unsaturated compound, followed by an intramolecular aldol condensation and subsequent dehydration. beilstein-journals.org
This strategy has been utilized to synthesize various 2H-chromene derivatives, including those bearing a 3-formyl group. dntb.gov.uaresearchgate.net The reaction of salicylaldehydes with α,β-unsaturated aldehydes can be catalyzed by chiral amines in combination with a chiral acid to achieve high enantioselectivity. beilstein-journals.org
Vilsmeier-Haack Reaction for Benzopyran-4-one-3-carbaldehydes
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org It is particularly useful for the synthesis of 3-formylchromones (benzopyran-4-one-3-carbaldehydes), which are valuable intermediates for further functionalization. nih.govresearchgate.net
The reaction involves treating an o-hydroxyarylalkyl ketone with a formylating agent, typically the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govijrar.orgijpcbs.com The mechanism is believed to involve a double formylation of the o-hydroxyacetophenone followed by cyclization and dehydration. researchgate.net
This method has been successfully applied to a variety of substituted o-hydroxyacetophenones to produce the corresponding 3-formylchromones in good yields. nih.govresearchgate.netmdpi.com In some cases, particularly with less reactive substrates, modified Vilsmeier-Haack conditions may be necessary to improve the yield and purity of the desired product. nih.gov For instance, the synthesis of 6-hydroxy-3-carbaldehyde chromone has been achieved via the Vilsmeier-Haack reaction of 2,5-dihydroxy acetophenone (B1666503) with DMF and POCl₃. ijpcbs.com
Modern and Green Chemistry Protocols for this compound Synthesis
Recent advancements in synthetic methodology have prioritized the development of environmentally benign and atom-economical routes to this compound and its analogs. These methods often employ organocatalysis, multi-component reactions, and green reaction media to minimize waste and enhance efficiency.
Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, offering a metal-free alternative to traditional catalytic systems. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and inexpensive organocatalyst that has been effectively utilized in the synthesis of pyran-containing heterocycles. researchgate.netacgpubs.orgeurjchem.com DABCO's catalytic activity stems from its ability to act as a nucleophile or a base, facilitating various transformations under mild conditions. eurjchem.com
For instance, DABCO has been employed to catalyze the synthesis of 2-amino-4H-pyran derivatives through a one-pot, three-component cyclocondensation of an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound like ethyl acetoacetate. nih.gov This method is lauded for its simplicity, high yields, and solvent-free conditions, often involving grinding at room temperature. nih.gov The reaction proceeds via a domino Knoevenagel-Michael reaction pathway. eurjchem.com Specifically, DABCO can catalyze the aza-Michael addition of hydrazones to activated olefins. eurjchem.com It has also been used in the synthesis of 4-((2H-chromen-3-yl)/(2-phenyl-2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones via a one-pot multicomponent reaction in refluxing ethanol. researchgate.net
DABCO has also been shown to catalyze formal [4+2] cycloaddition reactions, providing access to highly functionalized pyrans with excellent regioselectivity under mild conditions. researchgate.net This approach has been applied to the reaction of 3-acyl-2H-chromen-ones with ethyl 2,3-butadienoate to generate dihydropyran-fused chromen-2-ones. researchgate.net
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one pot. ajol.info This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. ajol.info
A prominent example is the one-pot synthesis of tetrahydrobenzo[b]pyrans, which are analogs of this compound. These reactions typically involve the condensation of an aromatic aldehyde, a C-H activated acid like dimedone, and malononitrile in the presence of a basic catalyst. ajol.info Various catalysts and solvent systems have been explored for these transformations, including potassium tertiary butoxide in THF/methanol. ajol.info The synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles has been achieved through a multicomponent condensation of 1-naphthol, malononitrile, and arylglyoxals under solvent-free microwave conditions. ijcce.ac.ir
Another notable MCR involves the synthesis of 3-{(1,3-benzoxazol-2-yl)sulfanylmethyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives. This is achieved through a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), 2-mercaptobenzoxazole, and a substituted aldehyde, often catalyzed by L-proline. researchgate.net Similarly, pyrimidine-annulated benzopyran derivatives can be synthesized via a Biginelli-type reaction. rsc.orgscispace.com
Table 1: Examples of Multi-Component Reactions for the Synthesis of this compound Analogs
| Product Type | Reactants | Catalyst/Conditions | Reference(s) |
|---|---|---|---|
| Tetrahydrobenzo[b]pyrans | Aromatic aldehyde, Dimedone, Malononitrile | Potassium tertiary butoxide, THF/Methanol, RT | ajol.info |
| 3-{(1,3-Benzoxazol-2-yl)sulfanylmethyl}-4-hydroxy-2H-1-benzopyran-2-ones | 4-Hydroxycoumarin, 2-Mercaptobenzoxazole, Substituted aldehyde | L-proline, Ethanol | researchgate.net |
| 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | 1-Naphthol, Malononitrile, Arylglyoxals | Mg-Al hydrotalcite, Solvent-free, Microwave | ijcce.ac.ir |
| 4-((2H-Chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, Hydroxylamine hydrochloride, 2H-Chromene-3-carbaldehydes | DABCO, Refluxing ethanol | researchgate.net |
| Benzopyran-connected pyrimidines | 7-Hydroxy-4-methyl-2H-chromen-2-one, Aldehyde, Urea (B33335)/Thiourea (B124793) | Cu(II)-tyrosinase | rsc.orgscispace.com |
| Benzopyran-connected pyrazoles | 7-Hydroxy-4-methyl-2H-chromen-2-one, Aldehyde, Hydrazine hydrate | Cu(II)-tyrosinase | rsc.orgscispace.com |
The use of water as a solvent is a cornerstone of green chemistry. However, the poor solubility of many organic compounds in water often limits its application. Aqueous micellar systems, formed by the addition of surfactants to water, provide a solution by creating nanoreactors that can solubilize nonpolar reactants and facilitate organic reactions. frontiersin.orgrsc.org
The synthesis of various heterocyclic compounds, including pyran derivatives, has been successfully achieved in aqueous micellar media. frontiersin.orgacs.org For example, the synthesis of dihydropyrano[c]chromenes has been reported in aqueous systems, with the presence of a surfactant sometimes improving selectivity. frontiersin.org The use of cetyltrimethylammonium bromide (CTAB) and DABCO in aqueous micellar media has been shown to facilitate the Knoevenagel condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with active methylene compounds. researchgate.net
Furthermore, the synthesis of 2,3-diaryl-4-thiazolidinones has been developed in an aqueous micellar emulsion of sodium dodecyl sulfate (B86663) (SDS). samipubco.com This approach offers a green and efficient alternative to traditional solvent-based methods. The synthesis of 1H-1,2,3-triazole analogs has also been accomplished in an aqueous medium via "Click" chemistry and Suzuki-Miyaura cross-coupling reactions. frontiersin.org
Strategic Derivatization and Scaffold Modification of this compound
To explore the structure-activity relationships and optimize the biological properties of this compound, extensive efforts have been dedicated to its derivatization and the fusion of other heterocyclic rings onto its core structure.
The this compound scaffold offers multiple sites for functionalization, allowing for the introduction of a wide array of substituents. These modifications can significantly impact the molecule's physicochemical properties and biological activity.
Phenyl Group: The phenyl ring at the 4-position is a common site for substitution. Derivatives with hydroxyl, methoxy, and halogen groups on this phenyl ring have been synthesized and studied. For instance, the synthesis of 2-amino-4-(4-hydroxyphenyl)- and 2-amino-4-(2,4,6-trimethoxyphenyl) analogs has been reported. ajol.info
Hydroxyl Group: The introduction of hydroxyl groups, particularly at the 7-position of the benzopyran ring, is a common strategy. These hydroxylated derivatives can serve as precursors for further functionalization, such as etherification to link other moieties. nih.gov
Alkyl and Methoxy Groups: Alkyl and methoxy groups are often incorporated to modulate lipophilicity and electronic properties. For example, 7-methoxy benzopyran-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov
Halogen Atoms: Halogen atoms, such as chlorine and fluorine, are frequently introduced to enhance biological activity or to serve as handles for further cross-coupling reactions. The synthesis of derivatives bearing chloro and fluoro substituents has been described in the literature. frontiersin.orgnih.gov
The synthesis of these functionalized derivatives often involves the use of appropriately substituted starting materials in the core synthesis reactions. For example, substituted benzaldehydes are used in multi-component reactions to introduce functional groups on the 4-phenyl ring. ajol.info
Table 2: Examples of Functionalization of the this compound Scaffold
| Position of Functionalization | Functional Group | Example Compound/Derivative Class | Reference(s) |
|---|---|---|---|
| 4-Phenyl Ring | Hydroxyl | 2-Amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | ajol.info |
| 4-Phenyl Ring | Methoxy | 2-Amino-4-(2,4,6-trimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | ajol.info |
| 4-Phenyl Ring | Halogen (Chloro) | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | nih.gov |
| Benzopyran Ring | Hydroxyl (at C7) | 7-Hydroxy-4-phenylchromen-2-one | nih.gov |
| Benzopyran Ring | Methoxy (at C5, C6, C7) | 5/6/7-Methoxy-benzopyran-4-one-3-carbaldehydes | nih.gov |
| Benzopyran Ring | Alkyl (at C2) | trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols | acs.org |
The fusion of additional heterocyclic rings to the this compound scaffold is a powerful strategy for creating novel chemical entities with potentially enhanced or new biological activities. This approach, known as annulation, can lead to complex polycyclic systems.
Triazoles: 1,2,3- and 1,2,4-triazole (B32235) rings have been appended to the benzopyran core. A common method involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a triazole moiety to the benzopyran scaffold, often through an ether linkage at the 7-position. nih.govresearchgate.net The synthesis of 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione has also been reported. bohrium.com
Pyrimidines: Pyrimidine-fused benzopyran derivatives can be synthesized through reactions that are analogous to the Biginelli reaction. For example, reacting a 4-hydroxycoumarin derivative with an aldehyde and urea or thiourea can yield chromeno[4,3-d]pyrimidine systems. rsc.orgscispace.comjetir.org
Thiazoles: Thiazole (B1198619) rings can be fused or linked to the benzopyran skeleton. The Hantzsch thiazole synthesis is a classical method that can be adapted for this purpose. For instance, 3-(2-amino-4-thiazolyl)-2H-1-benzopyran-2-ones can be synthesized from 3-(ω-bromoacetyl)coumarins and thiourea. researchgate.net The synthesis of thiazole-linked pyrazoles has also been achieved through the cyclization of pyrazoline-carbothioamides with phenacyl bromide. acs.orgnih.gov
The fusion of other rings, such as furans and pyrazoles, has also been explored, leading to a wide variety of polycyclic benzopyran derivatives. researchgate.netresearchgate.netmdpi.com
Preparation of Isomeric Forms (e.g., 2H- vs 4H-Benzopyrans)
The benzopyran ring system, a fusion of a benzene (B151609) ring and a pyran ring, exists in two primary isomeric forms: 2H-1-benzopyran and 4H-1-benzopyran. taylorandfrancis.com These isomers are distinguished by the position of the sp³-hybridized carbon atom within the pyran ring, which in turn dictates their relative stability and chemical reactivity. taylorandfrancis.comnih.gov The 4H-isomer is generally considered to be the more thermodynamically stable form. rsc.orgacs.org Synthetic strategies often allow for the selective preparation of one isomer over the other, or in some cases, yield mixtures that can be interconverted.
Methodologies for preparing these isomers are diverse, ranging from multi-component condensation reactions to electrophilic cyclizations. The choice of reactants, catalysts, and reaction conditions plays a critical role in determining the isomeric outcome.
Synthesis of 4H-Benzopyran Analogs
The synthesis of 4H-benzopyrans can be achieved through various routes, with one-pot, multi-component reactions being particularly efficient. A common method involves the condensation of a phenol, an aldehyde, and a compound with an active methylene group, such as malononitrile.
For instance, 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile is prepared through a three-component reaction of resorcinol, benzaldehyde, and malononitrile. rasayanjournal.co.in This reaction can be catalyzed by an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aqueous medium, which proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. rasayanjournal.co.in This approach is noted for its high yields and environmentally friendly conditions. rasayanjournal.co.in
Another synthetic strategy involves the reaction of phenoxymagnesium bromides with cinnamaldehyde. This reaction can produce a mixture of 2-phenyl-4H- and 2H-1-benzopyrans. rsc.org The ratio of the isomers is dependent on the specific experimental conditions employed. rsc.org
The selective synthesis of 4H-chromene derivatives can also be governed by thermodynamic control. acs.org In a catalyst-free reaction in an ethanol/water solvent system, kinetic control initially yields a 2,8-dioxabicyclo[3.3.1]nonane derivative, which then converts to the more stable 4H-chromene isomer over a longer reaction time. acs.org This highlights a transformation relationship between the kinetically favored and thermodynamically favored products. acs.org
Table 1: Synthesis of 4H-Benzopyran Analogs
| Starting Materials | Catalyst/Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| Benzaldehyde, Malononitrile, Resorcinol | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Water | 2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile | rasayanjournal.co.in |
| Phenoxymagnesium bromides, Cinnamaldehyde | Not specified | Not specified | Mixture of 2-phenyl-4H- and 2H-1-benzopyrans | rsc.org |
| Salicylaldehydes, 1,3-Dicarbonyl compounds | Alkaline protease from Bacillus licheniformis (BLAP) | Organic solvent with water | 2H-1-Benzopyran-2-one derivatives | researchgate.net |
Synthesis of 2H-Benzopyran Analogs
The 2H-isomers of benzopyrans, while often less thermodynamically stable than their 4H counterparts, are significant scaffolds in their own right and can be synthesized through specific cyclization strategies. nih.govresearchgate.net
A general and effective method for preparing 3,4-disubstituted 2H-benzopyrans is the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This methodology utilizes simple and inexpensive electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) in nitromethane. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the aryl ring, providing good to excellent yields of the vinylic halide or selenide-substituted 2H-benzopyrans. nih.gov
Other synthetic routes include the palladium(II)-catalyzed cyclization of allylic aryl ethers and reactions between bromophenols and tertiary allylic alcohols, which are noted for mild conditions and straightforward work-up procedures. nih.govresearchgate.net Furthermore, syntheses have been developed using platinum, gold, and mercury(II) catalysts, as well as Grignard reagents. nih.gov
Table 2: Synthesis of 2H-Benzopyran Analogs
| Starting Materials | Catalyst/Reagent | Product | Ref |
|---|---|---|---|
| Substituted propargylic aryl ethers | I₂, ICl, or PhSeBr | 3,4-Disubstituted 2H-benzopyrans | nih.gov |
| Allylic aryl ethers | Pd(II) catalyst | Substituted 2H-benzopyrans | nih.gov |
| Bromophenols, Tertiary allylic alcohols | Not specified | 2H-Benzopyrans | researchgate.net |
| Salicylaldehyde derivatives, 1,3-Dicarbonyl compounds | Alkaline protease from Bacillus licheniformis (BLAP) | 2H-1-Benzopyran-2-one derivatives | researchgate.net |
Isomeric Interconversion
The formation of mixtures of 2H- and 4H-benzopyrans in certain reactions, and the ability to convert one isomer to another, underscores the thermodynamic relationship between them. A key finding is the conversion of 2H-1-benzopyrans to the corresponding 4H-isomers when heated with alkoxy- or phenoxy-magnesium bromides. rsc.org This conversion suggests that the 4H-isomer represents a thermodynamic sink, making this method a direct route to 2-phenyl-4H-1-benzopyrans (flav-2-enes). rsc.org
This interconversion is a critical consideration in synthetic design, as the initially formed kinetic product may not be the desired thermodynamic product. As demonstrated in catalyst-free systems, reaction time can be a crucial parameter for isolating the thermodynamically stable 4H-isomer. acs.org
Chemical Reactivity and Mechanistic Transformations of 4 Phenyl 2h 1 Benzopyran Derivatives
Oxidation Reactions
Derivatives of 2H-1-benzopyran can undergo oxidation at various positions. For instance, the hydroxyl group in some derivatives can be oxidized to form ketones or quinones, a reaction that may enhance their biological activity. evitachem.com Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.
Lead(IV) acetate (B1210297) is a notable reagent for specific oxidative transformations. wikipedia.org While detailed studies on its direct reaction with 4-phenyl-2H-1-benzopyran are not extensively documented in the provided results, the reactivity of lead(IV) acetate with related o-hydroxyaryl ketone acylhydrazones suggests its potential for inducing complex transformations, including the replacement of phenolic hydroxyl groups with carbonyls. acs.org The oxidation of alcohols carrying a δ-proton to form cyclic ethers is another characteristic reaction of lead(IV) acetate. wikipedia.org
Cycloaddition Reactions
The 2H-1-benzopyran-2-one nucleus can be modified to participate in cycloaddition reactions, particularly Diels-Alder reactions. wikipedia.org A notable example involves 4-vinyl-2H-1-benzopyran-2-ones, which act as dienes in thermal Diels-Alder cycloadditions with various electron-poor dienophiles. itn.ptresearchgate.net These reactions are powerful for constructing polycyclic systems based on the coumarin (B35378) framework. itn.ptresearchgate.net
The reactivity of these dienes is influenced by their structure. For example, (E)-4-(2-butoxyvinyl)-2H-chromen-2-one generally shows higher reactivity than 4-(1-butoxyvinyl)-2H-chromen-2-one, reacting under milder conditions or in shorter reaction times. itn.pt The reaction with dienophiles like dimethyl acetylenedicarboxylate, 1,4-benzoquinone, and 1,4-naphthoquinone (B94277) can lead to spontaneous oxidation-aromatization or rearrangement to form unique, fully conjugated coumarin structures. itn.pt
Table 1: Diels-Alder Cycloaddition of 4-Vinyl-2H-1-benzopyran-2-one Derivatives itn.pt
| Diene | Dienophile | Product(s) | Key Observation |
| 4-(1-Butoxyvinyl)-2H-chromen-2-one | Dimethyl acetylenedicarboxylate | Aromatized cycloadduct | Spontaneous oxidation-aromatization |
| 4-(1-Butoxyvinyl)-2H-chromen-2-one | 1,4-Benzoquinone | Aromatized cycloadduct | Spontaneous oxidation-aromatization |
| (E)-4-(2-Butoxyvinyl)-2H-chromen-2-one | Dimethyl acetylenedicarboxylate | Rearranged and aromatized cycloadduct | Butanol elimination and aromatization |
| (E)-4-(2-Butoxyvinyl)-2H-chromen-2-one | Methyl propiolate | Regioisomeric cycloadduct | High regioselectivity |
Nucleophilic and Electrophilic Substitution Patterns
The benzopyran ring system is susceptible to both nucleophilic and electrophilic substitution, allowing for extensive functionalization.
Nucleophilic Substitution: The 2H-1-benzopyran-2-one ring has electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org These reactions often lead to ring-opening and subsequent rearrangements. clockss.org For instance, the amino group at the 7-position of 7-amino-3-phenyl-2H-1-benzopyran-2-one can participate in nucleophilic substitution reactions, enabling further derivatization. smolecule.com Similarly, the nitro group in 4-methyl-6-nitro-2H-1-benzopyran-2-one can be replaced by other nucleophiles. evitachem.com In some cases, N-Heterocyclic carbenes can catalyze intramolecular nucleophilic substitution to construct benzopyranones. acs.org
Electrophilic Substitution: The aromatic nature of the benzopyran ring allows for electrophilic substitution reactions. evitachem.com For example, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes electrophilic aromatic substitution where the acetyl group migrates to the ortho position of the hydroxyl group under Lewis acid catalysis. The synthesis of 8-hydroxy-7-methoxy-4-phenyl-2H-1-benzopyran-2-one can involve an electrophilic substitution to introduce the methoxy (B1213986) group at the 7-position. chembk.com
Ring Transformations and Rearrangements
The 2H-1-benzopyran ring can be transformed into other heterocyclic systems, such as benzofurans. nih.gov One reported method involves the rearrangement of a benzopyran to a benzofuran (B130515), which can occur under moderate conditions and offers a practical route to biologically active benzofuran derivatives. nih.gov For example, the synthesis of certain benzofuran derivatives has been achieved through an unusual rearrangement from a benzopyran precursor. nih.gov The reaction of 2H-pyran-2-ones with certain nucleophiles can lead to ring-opening and rearrangements, ultimately forming new heterocyclic or carbocyclic systems. clockss.org
A modular approach to synthesizing benzofurans and 2H-chromenes can involve a Claisen rearrangement followed by a ring-closing metathesis. researchgate.net
Alkylation and Other Functional Group Interconversions
Functional group interconversions are common for modifying this compound derivatives.
Alkylation: Alkylation can occur at various positions. For example, C3-alkylation of 4-hydroxycoumarin (B602359) can be achieved with benzylic, benzhydrylic, allylic, and propargyl alcohols using molecular iodine as a catalyst. arabjchem.org The hydroxyl group at position 7 of 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one can be alkylated, for instance, by treatment with allyl bromide. The synthesis of various 4-alkyl-3-phenyl-2H-1-benzopyran-2-ones has also been reported. researchgate.net
Other Functional Group Interconversions: Functional group interconversion is a broad strategy for converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For example, the nitro group of 4-methyl-6-nitro-2H-1-benzopyran-2-one can be reduced to an amino group. evitachem.com The conversion of alcohols to sulfonic esters (mesylates, tosylates) is a common interconversion that does not affect the C-O bond stereochemistry. ub.edu These sulfonates can then be converted into alkyl halides via S_N2 reactions. ub.edu Catalytic hydrogenolysis can also be employed for certain functional group interconversions.
Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 2h 1 Benzopyran Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including 4-phenyl-2H-1-benzopyran analogues. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H-NMR Spectroscopy:
In the ¹H-NMR spectra of this compound derivatives, specific proton signals can be assigned to different parts of the molecule. For instance, in 2-phenyl-4H-1-benzopyran-4-one, the protons of the phenyl group and the benzopyran ring system show distinct chemical shifts. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the methylene (B1212753) protons of the pyran ring in dihydro-benzopyran derivatives are found further upfield. rsc.orgrsc.org For example, in (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one, aromatic protons resonate between δ 6.30 and 7.50 ppm, while the H-2 proton of the chromanone ring appears at δ 5.50 ppm. vulcanchem.com Substituents on the aromatic rings significantly influence the chemical shifts of nearby protons. For example, the presence of an electron-withdrawing nitro group in 6-nitro-2-phenyl-4H-1-benzopyran-4-one shifts the H-5 proton to a downfield value of δ 9.11 ppm. rsc.org
¹³C-NMR Spectroscopy:
¹³C-NMR spectra provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) in 4-oxo derivatives (flavones) is typically observed at a downfield chemical shift, often in the range of δ 177-179 ppm. rsc.org The carbons of the aromatic rings resonate in the region of δ 100-165 ppm. rsc.orghilarispublisher.com For example, in 2-phenyl-4H-1-benzopyran-4-one, the carbonyl carbon appears at δ 178.34 ppm, and the other aromatic carbons are observed between δ 107 and 164 ppm. rsc.org The chemical shifts of the carbon atoms are also sensitive to the electronic effects of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-phenyl-4H-1-Benzopyran-4-one | 8.23 (dd, J = 7.9, 1.3 Hz, 1H), 7.98 – 7.87 (m, 2H), 7.69 (m, 1H), 7.59 – 7.47 (m, 4H), 7.40-7.35 (m, 1H), 6.82 (s, 1H) | 178.34, 163.29, 156.15, 133.68, 131.66, 131.51, 128.94, 126.18 | rsc.org |
| 6-nitro-2-phenyl-4H-1-Benzopyran-4-one | 9.11 (d, J = 2.8 Hz, 1H), 8.60-8.53 (m, 1H), 7.99-7.90 (m, 2H), 7.73 (d, J = 9.2 Hz, 1H), 7.65 – 7.52 (m, 3H), 6.89 (s, 1H) | 164.13, 132.36, 130.78, 129.29, 128.13, 126.43, 122.51, 119.81, 107.88 | rsc.org |
| 7-hydroxy-4-phenyl-2H-chromen-2-one | 6.07 (1H, s), 6.10 (1H, s), 7.14 (1H, s), 7.21 (1H, d), 7.31 (1H, s), 7.36 (1H, d) | Not specified | hilarispublisher.com |
| (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one | 6.30–7.50 (aromatic protons), 5.50 (H-2), 3.75–3.85 (methoxy protons) | Not specified | vulcanchem.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound analogues, characteristic absorption bands are observed for the carbonyl group (C=O), carbon-carbon double bonds (C=C) of the aromatic rings, and carbon-oxygen (C-O) bonds.
The C=O stretching vibration in 4-oxo derivatives typically appears as a strong absorption band in the range of 1650–1700 cm⁻¹. vulcanchem.comhilarispublisher.com For example, in 7-hydroxy-4-phenyl-2H-chromen-2-one, a strong band is observed at 1693 cm⁻¹. hilarispublisher.com Aromatic C=C stretching vibrations are usually found in the region of 1450–1610 cm⁻¹. The C-O stretching vibrations of the pyran ring and any ether linkages give rise to bands in the 1050–1250 cm⁻¹ region. vulcanchem.comhilarispublisher.com The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. hilarispublisher.com
Table 2: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Typical Wavenumber (cm⁻¹) | Example Compound | Reference |
|---|---|---|---|
| C=O (ketone/lactone) | 1650–1700 | (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one | vulcanchem.com |
| Aromatic C=C | 1450–1610 | 7-hydroxy-4-phenyl-2H-chromen-2-one | hilarispublisher.com |
| C-O (ether/pyran) | 1050–1250 | (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one | vulcanchem.com |
| O-H (hydroxyl) | 3200-3600 (broad) | 7-hydroxy-4-phenyl-2H-chromen-2-one | hilarispublisher.com |
Mass Spectrometry (MS and LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgclockss.org
In the mass spectrum of a this compound analogue, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) is typically observed, which corresponds to the molecular weight of the compound. rsc.orghilarispublisher.com For example, the calculated mass for the protonated molecule of 2-phenyl-4H-1-benzopyran-4-one (C₁₅H₁₀O₂) is 223.0759, which is confirmed by experimental data. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, the fragmentation of the pyran ring can lead to characteristic daughter ions. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for the analysis of complex mixtures containing this compound analogues. ontosight.ai
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound analogues results in the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.
The UV spectra of these compounds typically show absorption bands in the range of 200-400 nm, which are attributed to π→π* transitions within the aromatic rings and the pyrone system. clockss.org The position and intensity of these bands can be influenced by the substitution pattern on the benzopyran and phenyl rings. clockss.org For example, the addition of a base like NaOH to a solution of a 6-acyl-5,7-dihydroxycoumarin derivative can cause a bathochromic (red) shift in the UV spectrum, which is indicative of the phenolic hydroxyl groups. clockss.org
X-ray Diffraction Analysis for Solid-State Structure Determination
For several this compound analogues, single-crystal X-ray diffraction studies have been conducted to elucidate their crystal structures. researchgate.netiucr.orgjst.go.jp For example, the crystal structure of 3,3'-[(3-sulfanylphenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) revealed that it crystallizes in the monoclinic crystal system with the space group Cc. researchgate.net In another example, the analysis of rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide showed that the pyran ring adopts an envelope conformation. iucr.org X-ray diffraction data also reveals details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. iucr.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. hilarispublisher.commdpi.com
This technique serves as a crucial verification of the purity and empirical formula of newly synthesized this compound analogues. For instance, for 3-(2-(diethylamino)ethoxy)-3-phenyl-2H-1-benzopyran-2-one, the calculated elemental composition of C 74.75%, H 6.87%, and N 4.15% was found to be in close agreement with the experimentally determined values of C 74.80%, H 6.84%, and N 4.18%. hilarispublisher.com This agreement provides strong evidence for the correctness of the assigned molecular formula.
Computational Chemistry and Molecular Modeling of 4 Phenyl 2h 1 Benzopyran Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. researchgate.net These calculations provide a detailed understanding of molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to a molecule's chemical behavior and reactivity. researchgate.netnih.gov For derivatives of the 4-phenyl-2H-1-benzopyran core, such as the anticoagulant warfarin, DFT has been effectively used to predict molecular structure, conjugation, and vibrational frequencies. researchgate.net
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized Lewis structure representation of chemical bonding. uni-rostock.deq-chem.com This method provides detailed information about atomic charges, hybridization, and the donor-acceptor interactions between filled (donor) and unfilled (acceptor) orbitals, which represent deviations from the idealized Lewis structure and are crucial for understanding molecular stability and reactivity. nih.govuni-rostock.dewisc.edu
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is instrumental in drug discovery for identifying and optimizing lead compounds by simulating the interactions at the binding site and estimating the strength of the association, often expressed as a binding energy or docking score.
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are major targets for anti-inflammatory drugs. japer.in Molecular docking studies have been extensively used to investigate the binding of flavones (2-phenyl-1-benzopyran-4-one derivatives) to the COX-2 active site. researchgate.net These studies reveal that the benzopyran scaffold can fit within the hydrophobic channel of the enzyme, establishing key interactions with amino acid residues. japer.inresearchgate.net
Research on a series of synthesized flavone (B191248) derivatives showed binding energies against COX-2 (PDB ID: 3LN1) ranging from -5.53 kcal/mol to -7.02 kcal/mol. researchgate.net The docking results indicated that these compounds often form hydrogen bonds with critical residues such as Tyr385, Tyr355, and Arg120, and engage in hydrophobic contacts with residues like Val349 and Leu352. japer.in These interactions are crucial for anchoring the ligand within the active site and are believed to contribute to the observed inhibitory activity. japer.inresearchgate.net
| Compound Type | Target Enzyme | PDB ID | Binding Energy Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 2-Phenyl-1-benzopyran-4-one (Flavone) Derivatives | Cyclooxygenase-2 (COX-2) | 3LN1 | -5.53 to -7.02 | Tyr355, Tyr385, Arg120, Val349, Leu352 |
Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents due to its essential role in DNA replication and its absence in mammals. nih.gov The B subunit of DNA gyrase (GyrB) contains an ATP-binding site that is a common target for inhibitors. nih.govresearchgate.net Benzopyran-based compounds have been designed and evaluated as DNA gyrase inhibitors. researchgate.netresearchgate.net Molecular modeling studies have shown that these compounds can competitively bind to the ATP active site, forming hydrogen bond interactions with key residues like Thr165 and interacting with a valine-rich hydrophobic pocket. researchgate.net
Another important bacterial target, particularly in Mycobacterium tuberculosis, is the polyketide synthase Pks13. preprints.orgnih.gov This enzyme is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov In silico screening and molecular docking have identified various heterocyclic scaffolds as potential Pks13 inhibitors. preprints.orgnih.gov Docking studies reveal that inhibitors bind within the active site, forming hydrophobic interactions with residues such as Tyr1582, Tyr1637, and Phe1670, and hydrogen bonds with residues like Gln1633. preprints.org Although specific docking studies of this compound with Pks13 are not widely reported, the general principles of targeting this enzyme with heterocyclic compounds provide a framework for future investigations.
| Target Enzyme | Organism | Function | Key Binding Site Features | Reference Ligand/Inhibitor Class |
|---|---|---|---|---|
| DNA Gyrase B | Various Bacteria (e.g., S. aureus) | ATPase activity for DNA supercoiling | ATP-binding pocket, H-bonds with Thr165, hydrophobic pocket | Benzopyrones, Novobiocin researchgate.netresearchgate.net |
| Pks13 | Mycobacterium tuberculosis | Mycolic acid biosynthesis | Hydrophobic interactions (Tyr1582, Phe1670), H-bonds (Gln1633) | Benzofuran-based inhibitors preprints.orgnih.gov |
The estrogen receptor (ER), particularly the alpha isoform (ERα), is a key target in the treatment of hormone-dependent breast cancer. mdpi.com Isoflavones, which are 3-phenyl-4H-1-benzopyran-4-ones, are known to interact with estrogen receptors. nih.gov Computational modeling is used to understand these interactions and to design novel selective estrogen receptor modulators (SERMs). nih.gov
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. pharmascholars.comnih.gov The this compound scaffold has been investigated as a basis for developing kinase inhibitors.
Src Kinase: The Src family of non-receptor tyrosine kinases plays a role in cell proliferation, survival, and motility. pharmascholars.comnih.gov Overactivity of Src is linked to cancer progression. pharmascholars.com Molecular docking has been employed to identify and optimize Src inhibitors. nih.govmaxwellsci.com These studies show that inhibitors typically bind in the ATP-binding pocket of the kinase domain, forming hydrogen bonds with backbone atoms of key residues like Met341 and engaging in hydrophobic interactions within the pocket. nih.gov
PI3K (Phosphatidylinositol 3-kinase): The PI3K/AKT signaling pathway is a crucial regulator of cell growth and survival, and it is frequently mutated in cancer. mdpi.com The design of PI3K inhibitors often involves computational approaches. mdpi.comsciety.org Docking studies of inhibitors into the PI3Kα isoform show that ligands occupy the ATP-binding site and interact with key residues. mdpi.com For example, derivatives of 4-hydroxy-2-quinolone-3-carboxamide, which share structural similarities with benzopyranones, have been shown to engage with important binding site residues in PI3Kα. mdpi.com Similarly, computational screening has identified potential PI3K inhibitors that form extensive hydrogen bonding and hydrophobic interactions within the active site. sciety.org
| Kinase Target | Family | Role in Disease | Key Binding Site Residues (from docking studies) |
|---|---|---|---|
| Src Kinase | Non-receptor Tyrosine Kinase | Cancer progression, proliferation, metastasis | Met341, Glu310, Asp404 nih.gov |
| PI3Kα | Lipid Kinase | Cancer cell growth and survival | Val851, Ser774, Asp933 mdpi.com |
| PKC-ζ | Serine/Threonine Kinase | Neurobiological mechanisms, psychostimulant abuse | Glu324, Val326, Asp387 nih.gov |
Biological Activities and Pharmacological Insights of 4 Phenyl 2h 1 Benzopyran and Its Bioactive Analogues
Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)
Derivatives of the 4-phenyl-2H-1-benzopyran nucleus have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents.
Research into benzopyran-2-one derivatives has revealed their potential as a new class of antibacterial agents. nih.gov A variety of analogues, including those incorporating azetidin-2-one, pyrrolidin-2-one, 1,3,4-oxadiazole, and thiazolidin-4-one moieties attached to a 4-phenyl-2H-benzopyran-2-one structure, have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other studies have reported that 4'-substituted-1,3,4,5-tetrahydro-2H-chromeno[4,3-d]pyrimidin-2-one derivatives exhibit good antibacterial activity. nih.gov The antimicrobial efficacy of these compounds is often attributed to mechanisms such as the inhibition of DNA gyrase, a crucial enzyme for bacterial replication and transcription. nih.govresearchgate.net
In the realm of antifungal research, various benzopyran derivatives have shown notable efficacy. For instance, certain 4'-substituted benzopyran-based compounds have demonstrated activity comparable to standard antifungal drugs like griseofulvin (B1672149) and nystatin (B1677061) against Candida albicans. nih.gov The introduction of specific structural features, such as a phenacyl moiety, can influence the antifungal activity of these compounds. researchgate.net
The antiviral potential of benzopyran derivatives has also been a subject of investigation. Both natural and semi-synthetic derivatives of benzopyran-2-one have exhibited antiviral properties. chapman.edu Studies have indicated their ability to suppress key virulence factors of viruses like SARS-CoV-2, including the receptor-binding domain of the S-protein and viral proteases. chapman.edu
| Activity | Target Organisms | Mechanism of Action (if known) | Key Findings |
|---|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | DNA gyrase inhibition | Derivatives with azetidin-2-one, pyrrolidin-2-one, and other heterocyclic moieties show significant activity. nih.govnih.gov |
| Antifungal | Candida albicans | Not specified | Activity of some analogues is comparable to standard antifungal drugs. nih.govresearchgate.net |
| Antiviral | SARS-CoV-2 | Inhibition of viral proteases and S-protein receptor binding | Both natural and synthetic derivatives show potential. chapman.edu |
Specific Pathogen Targeting Studies (e.g., Macrophomina phaseolina, Rhizoctonia solani, Streptococcus mutans, Vibrio cholera, Shigella flexneri, Salmonella enterica typhi)
Investigations into the efficacy of this compound analogues have extended to specific pathogenic microorganisms of clinical and agricultural importance.
Fungal Pathogens:
Macrophomina phaseolina : This is a soil-borne fungus that causes charcoal rot in numerous plant species. nih.gov While direct studies on this compound against this pathogen are limited, the general antifungal properties of benzopyran derivatives suggest potential for further investigation.
Rhizoctonia solani : This is another significant plant pathogen. Research has shown that certain fungicides are effective against its growth, indicating that synthetic compounds with antifungal properties could be valuable. acs.org
Bacterial Pathogens:
Streptococcus mutans : A primary causative agent of dental caries, its growth and biofilm formation are key targets for antimicrobial agents. researchgate.net
Vibrio cholerae : The bacterium responsible for cholera. Inhibition of its carbonic anhydrases has been explored as a therapeutic strategy. bohrium.com
Shigella flexneri : A major cause of shigellosis. This pathogen has demonstrated the ability to subvert the host's innate immune response. who.int
Salmonella enterica typhi : The causative agent of typhoid fever. The emergence of drug-resistant strains highlights the need for new antibacterial agents. mdpi.com
Antiproliferative and Anticancer Mechanism Research
The benzopyran-4-one skeleton is considered a "privileged scaffold" in drug discovery, with numerous derivatives exhibiting significant antiproliferative and anticancer properties. mdpi.com
In Vitro Cytotoxicity Screening Against Cancer Cell Lines
A wide array of this compound analogues and related benzopyran-4-one derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, benzopyran-4-one-isoxazole hybrid compounds have shown selective antiproliferative activity against a panel of cancer cell lines, including MDA-MB-231 (breast cancer). nih.gov Some of these compounds displayed IC50 values in the low micromolar range while being significantly less toxic to normal cell lines. nih.gov
Other studies have reported the cytotoxicity of 7-methoxy benzopyran-4-one derivatives in cell lines such as HL-60 (leukemia), KB (oral cancer), LLC (lung carcinoma), LNCaP (prostate cancer), LU-1 (lung cancer), MCF7 (breast cancer), and SW480 (colon cancer). nih.gov Bis-benzopyran-4-one derivatives have also demonstrated notable in vitro antiproliferative activity against cancer cell lines including PC-3 (prostate), NCI-H23 (lung), MDA-MB-231 (breast), HCT-15 (colon), NUGC-3 (gastric), and ACHN (renal). nih.gov
| Compound Type | Cancer Cell Line | Key Findings |
|---|---|---|
| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 (Breast) | Selective antiproliferative activity with IC50 values in the range of 5.2–22.2 μM. nih.gov |
| 7-methoxy benzopyran-4-one derivatives | HL-60, KB, LLC, LNCaP, LU-1, MCF7, SW480 | Reported to be cytotoxic in these cell lines. nih.gov |
| Bis-benzopyran-4-one derivatives | PC-3, NCI-H23, MDA-MB-231, HCT-15, NUGC-3, ACHN | Notable in vitro antiproliferative activity. nih.gov |
Cell Cycle Modulation and Apoptosis Induction Mechanisms
A key mechanism through which benzopyran derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). For example, a benzopyran-4-one-isoxazole hybrid compound was found to induce apoptosis in 50.8% of MDA-MB-231 cells at a 5 μM concentration. nih.gov This process is often mediated by the inhibition of critical cellular pathways.
Phenoxodiol (B1683885), a synthetic isoflavone (B191592) derivative with a 2H-1-benzopyran structure, has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov By stabilizing the "cleavable complex," phenoxodiol acts as a topoisomerase II poison, leading to DNA damage and subsequent apoptosis. researchgate.netnih.gov Furthermore, some benzopyranone derivatives have been observed to cause cell cycle arrest at different phases, depending on the concentration, thereby inhibiting cancer cell proliferation. researchgate.net
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have also been investigated for their potential to alleviate inflammation and pain. A series of novel 3-benzylidene benzopyran-4-one carboxylic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds were found to be more potent than reference drugs like acetylsalicylic acid and phenylbutazone (B1037) in preclinical models. nih.gov
Similarly, N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests. nih.gov The efficacy of these compounds was comparable to the well-known anti-inflammatory drug piroxicam. nih.gov The anti-inflammatory action of certain benzopyran derivatives is linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. bohrium.com
Antioxidant Potentials and Free Radical Scavenging Mechanisms
Many benzopyran derivatives, particularly those with hydroxyl substitutions, exhibit potent antioxidant properties. This activity is primarily due to their ability to scavenge free radicals, which are implicated in a variety of diseases.
Studies on hydroxy 4-phenyl-coumarins have demonstrated their antioxidant capabilities through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. researchgate.net The number and position of hydroxyl groups on the coumarin (B35378) ring significantly influence the antioxidant activity. researchgate.net Computational studies have suggested that the primary mechanism of free radical scavenging for these compounds is likely Hydrogen Atom Transfer (HAT). researchgate.net
Estrogen Receptor Modulation and Selective Estrogen Receptor Modulator (SERM) Activity
The structural framework of this compound is a key feature in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). SERMs are non-steroidal compounds that bind to estrogen receptors (ERs) and can exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. researchgate.net This tissue-selective activity makes them valuable candidates for therapeutic applications.
Benzopyran derivatives have been identified as a distinct chemical family of SERMs. nih.gov For instance, acolbifene, considered a fourth-generation SERM, is an active benzopyran derivative of EM-800. nih.gov Another potent, tissue-selective benzopyran derivative, 3-(4-methoxy)phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol hydrochloride (CHF 4227), has demonstrated improved in vivo estrogen agonist/antagonist effects. nih.gov This compound binds with high affinity to both human estrogen receptor-alpha (ERα) and -beta (ERβ). nih.gov
In preclinical studies, CHF 4227 has shown significant anti-estrogenic activity in the uterus while demonstrating strong estrogenic effects in bone and on cholesterol levels. nih.gov In immature rats, it effectively inhibited the uterotrophic action of 17α-ethynyl estradiol. nih.gov Furthermore, in ovariectomized rat models, it completely prevented bone density loss and beneficially reduced serum cholesterol, with minimal stimulatory effects on the uterus. nih.gov This pharmacological profile highlights the potential of the benzopyran scaffold in designing effective SERMs.
Enzyme Inhibition Studies
Analogues of this compound have been extensively investigated as inhibitors of various enzymes that are critical for cellular function and disease progression.
Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents because it is essential for bacterial DNA replication and is absent in human cells. mdpi.comresearchgate.net The B subunit of DNA gyrase (GyrB) has an ATP-binding site that is a key target for inhibition. researchgate.netnih.gov Natural antibiotics such as novobiocin, which are aminobenzopyrone (coumarin) derivatives, competitively inhibit this ATP-binding site. nih.gov
Inspired by this, numerous studies have focused on synthesizing novel coumarin (2H-1-benzopyran-2-one) analogues as DNA gyrase inhibitors. nih.govresearchgate.net One study reported the synthesis of thirty new coumarin analogues attached to various heterocyclic rings, which were evaluated as DNA gyrase-B inhibitors through molecular modeling. nih.govresearchgate.net Similarly, other research has focused on designing benzopyrone-based derivatives to assess their antimicrobial activities via DNA gyrase inhibition. nih.govresearchgate.net For example, compound 8d, a rigid tricyclic benzopyrone derivative, showed a potent IC50 value of 0.76 μM against DNA gyrase B. researchgate.net The design of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs also yielded potent inhibitors of Staphylococcus aureus and Bacillus subtilis DNA gyrase, with compound 3k showing IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov
Protein kinases are central to cellular signal transduction, and their dysregulation is often linked to diseases like cancer. ucsf.edu The Src family of tyrosine kinases and the Phosphatidylinositol 3-kinase (PI3K) pathway are particularly important targets in oncology. nih.govd-nb.info
Derivatives of the this compound scaffold have been explored as protein kinase inhibitors. Research into 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are structurally related to the benzopyran core, identified them as inhibitors of Src kinase activity. nih.gov Structure-activity relationship studies revealed that modifications to the C-2 phenyl and C-7 phenylamino (B1219803) groups could optimize inhibitory potency. For example, a 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition of Src enzymatic activity. nih.gov
Furthermore, the combined inhibition of PI3K and Src kinases has shown synergistic therapeutic efficacy in preclinical models of clear-cell renal carcinoma. nih.gov Potent inhibitors of PI3K (like GDC-0941) and Src (like Saracatinib) have been tested in combination, demonstrating that a dual-target approach can impede cancer cell growth and invasion more effectively than single-agent therapy. nih.gov This suggests that multi-targeting agents based on the benzopyran scaffold could be a promising strategy.
The Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases are crucial regulators of the cell cycle. nih.gov They activate cyclin-dependent kinases (CDKs) and are often overexpressed in various cancers, making them attractive therapeutic targets. frontiersin.orgnih.gov
While direct inhibition of the Cdc25 catalytic site has proven challenging, research has explored alternative strategies. nih.gov Notably, coumarin-based polycycles have been identified as having Cdc25 phosphatase-inhibiting activity. nih.gov Studies on naphthylphenylamine (NPA) derivatives, which are non-quinonoid Cdc25 inhibitors, have shown they can induce apoptosis in cancer cells and reduce the protein levels of all three CDC25 isoforms. cnr.it The inhibition mechanism often involves disrupting the protein-protein interaction between CDC25B and its CDK2/Cyclin A substrate, representing a novel approach to targeting this class of enzymes. nih.gov
Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com MAO-B inhibitors can increase dopamine (B1211576) levels in the brain and may offer neuroprotective effects. nih.govresearchgate.net
Coumarins (1,2-benzopyranones) and their synthetic analogues have been shown to exhibit MAO-B inhibitory activities. nih.govtandfonline.com A structure-based drug design approach focusing on coumarin derivatives has led to the identification of potent dual inhibitors of acetylcholinesterase (AChE) and MAO-B, which are key targets in Alzheimer's disease. uniba.itresearchgate.net For instance, a thiophene-based isostere of a phenylcoumarin derivative was identified as a potent dual AChE-MAO B inhibitor with an IC50 of 15 nM against MAO-B. uniba.it Another study on dimethoxy-halogenated chalcone (B49325) derivatives found that compound 38, (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, was a highly potent MAO-B inhibitor with an IC50 value of 0.067 µM. nih.gov
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, as they are involved in the metabolism of arachidonic acid to produce prostaglandins (B1171923) and leukotrienes. nih.gov Selective inhibition of the COX-2 isoform is a major goal in the development of anti-inflammatory drugs.
A series of 2-phenylpyran-4-ones, a class of compounds based on the this compound structure, have been prepared and evaluated as COX-2 inhibitors. nih.govdrugbank.com Extensive structure-activity relationship studies identified that compounds with a p-methylsulfone group on the 2-phenyl ring exhibited the best COX-2 inhibitory activity. nih.govdrugbank.com The introduction of a substituted phenoxy ring at the 3-position further enhanced both in vitro and in vivo activity. nih.gov Similarly, pentafluorosulfanyl-substituted benzopyran analogues have also been developed as new COX-2 inhibitors, showing both potency and selectivity for the enzyme and demonstrating efficacy in murine inflammation models. researchgate.netfigshare.com These findings confirm that the 2-phenyl-1-benzopyran-4-one scaffold is a promising template for developing effective anti-inflammatory agents targeting the COX-2 enzyme. researchgate.net
Other Reported Biological Activities (e.g., Antipyretic, Anticoagulant, Antispasmolytic, Vasodilatory)
The versatility of the this compound scaffold extends to a range of other biological activities that have been reported for this class of compounds and its analogues. These activities, including antipyretic, anticoagulant, antispasmolytic, and vasodilatory effects, highlight the potential of the benzopyran nucleus as a privileged structure in medicinal chemistry. This section will delve into the research findings associated with these pharmacological insights.
Antipyretic Activity
While specific studies on the antipyretic activity of this compound are not extensively documented, the broader class of coumarins, from which it is derived, has been reported to possess fever-reducing properties. core.ac.ukresearchgate.net Research into various coumarin-related derivatives has identified their potential as inhibitors of the lipoxygenase and cyclooxygenase pathways in arachidonate (B1239269) metabolism, which are crucial in the inflammatory and pyretic processes. core.ac.ukresearchgate.net
A study on heterocyclic derivatives of 3-formyl-4-hydroxycoumarin demonstrated significant antipyretic activity in rats. researchgate.net This suggests that the foundational benzopyran structure is conducive to eliciting an antipyretic response. The mechanism is thought to be linked to the inhibition of prostaglandin synthesis, a key mediator of fever. core.ac.uk However, further targeted research is necessary to specifically evaluate the antipyretic potential of this compound and its direct analogues.
Anticoagulant Activity
The anticoagulant properties of benzopyran derivatives are well-established, with the most prominent examples being the 4-hydroxycoumarin (B602359) class of compounds, such as warfarin. These compounds function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase and thereby interfering with the synthesis of vitamin K-dependent clotting factors. While not a 4-hydroxycoumarin itself, the structural relation of this compound to this class of anticoagulants is noteworthy.
The core benzopyran ring system is a critical feature for this biological activity. ijbpas.com The presence of a phenyl group at the 4-position, as seen in 4-phenylcoumarins, can influence the anticoagulant potency. Research has shown that various substitutions on the benzopyran and phenyl rings can modulate the anticoagulant effect. The general mechanism of action for coumarin-based anticoagulants is summarized in the table below.
| Step | Description |
|---|---|
| 1 | Inhibition of Vitamin K Epoxide Reductase |
| 2 | Depletion of Reduced Vitamin K (Vitamin KH2) |
| 3 | Impaired Gamma-Carboxylation of Clotting Factors II, VII, IX, and X |
| 4 | Production of Inactive Clotting Factors |
| 5 | Reduction in Blood Coagulation |
Antispasmolytic Activity
The potential for benzopyran derivatives to act as antispasmolytic agents has been noted in broader reviews of their biological activities. ijbpas.com Antispasmolytic compounds work by relaxing smooth muscle, and this effect in benzopyran-based molecules is often linked to their ability to modulate ion channels. While direct and detailed research on the antispasmolytic effects of this compound is limited, the known smooth muscle relaxant properties of other benzopyran derivatives provide a basis for this potential activity. For instance, the vasodilatory effects discussed below are a direct consequence of smooth muscle relaxation in blood vessels. Further investigation is required to specifically characterize the antispasmolytic profile of this compound and its analogues on other types of smooth muscle, such as that in the gastrointestinal or respiratory tracts.
Vasodilatory Activity
Several analogues of this compound have been investigated for their vasodilatory properties, which are primarily attributed to their action as potassium channel openers. By activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, these compounds lead to hyperpolarization of the cell membrane. This, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.
A study focusing on novel synthetic benzopyran analogues, KL-1487, KL-1492, and KL-1507, demonstrated their vasodilator action on rat aortic rings. Incubation with these compounds led to a significant decrease in the contractile response to phenylephrine. Notably, KL-1492 and KL-1507 also improved endothelial-dependent relaxation, and these effects were present even in endothelium-denuded vessels, suggesting a direct action on the smooth muscle.
Another area of research has focused on the development of benzopyran derivatives as selective coronary vasodilators. One such compound, JTV-506, a 3,4-dihydro-2H-1-benzopyran-3-ol derivative, was found to increase coronary blood flow without significantly affecting systemic blood pressure or heart rate in conscious dogs. This selectivity highlights the potential for designing tissue-specific vasodilators based on the benzopyran scaffold.
| Compound | Observed Effect | Mechanism of Action | Experimental Model |
|---|---|---|---|
| KL-1492 | Decreased contractile response to phenylephrine, improved endothelial-dependent relaxation. | Likely KATP channel opening. | Rat aortic rings. |
| KL-1507 | Decreased contractile response to phenylephrine, improved endothelial-dependent relaxation. | Likely KATP channel opening. | Rat aortic rings. |
| JTV-506 | Selective increase in coronary blood flow. | Potassium channel opening. | Anesthetized and conscious dogs. |
Structure Activity Relationship Sar Studies of 4 Phenyl 2h 1 Benzopyran Derivatives
Impact of Substituent Position and Nature on Receptor Affinity and Antagonistic Activity
The type and location of chemical groups substituted onto the 4-phenyl-2H-1-benzopyran scaffold are primary determinants of its binding affinity for receptors and its efficacy as an antagonist. nih.gov Research into a class of ligands with a 3-phenylbenzopyran structure demonstrated that binding affinity for estrogen receptor subtypes (ERα and ERβ) was predominantly dependent on the substituents at the 3-phenyl ring. nih.gov
Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are frequently utilized in medicinal chemistry to modulate a compound's properties, and their impact on benzopyran derivatives is significant. Studies on related flavonoid compounds, which share the benzopyran ring system, have shown that the presence and position of these groups are crucial for various biological activities. For instance, flavonoids with a 3-OH group tend to exhibit positive antioxidant activities, while those with 5-OH and/or 7-OH groups show higher cytotoxicity. nih.gov
In the context of 3-benzylidenechromanone derivatives, a subset of the benzopyran class, the substitution pattern of these groups correlates with tumor-specificity. researchgate.net Derivatives featuring a methoxy group at the 7-position of the chromanone ring, combined with a hydroxyl or methoxy group at the 4'-position of the benzene (B151609) ring, displayed relatively high tumor-specificity. researchgate.net The introduction of a hydroxyl group at the 3'-position of the benzene ring was also found to significantly increase this specificity. researchgate.net The number of hydroxyl groups can be a critical factor, as seen in benzophenone (B1666685) derivatives where it is crucial for contributing to enhanced COX2 inhibitory activity. researchgate.net Methoxy groups, in particular, can greatly improve the antioxidant activity of phenolic acids, a property related to their electron-donating ability. nih.gov
Table 1: Impact of Hydroxyl and Methoxy Group Positioning on Biological Activity
| Compound Class | Substituent Position | Observed Effect |
|---|---|---|
| 3-Benzylidenechromanones | 7-OCH₃ and 4'-OH/OCH₃ | Higher tumor-specificity researchgate.net |
| 3-Benzylidenechromanones | 3'-OH | Significantly elevated tumor-specificity researchgate.net |
| Flavonoids | 3-OH | Positive role in antioxidant activities nih.gov |
Substitutions involving alkyl, phenyl, and halogen groups on the this compound framework play a key role in modulating receptor binding. Docking studies of 3-phenylbenzopyran derivatives have explained the structure-affinity relationships observed with substitutions on the phenyl ring. nih.gov A small, hydrophobic substituent at the 4'-position can interact favorably with a small accessory binding cavity in the estrogen receptor. nih.gov
The introduction of halogen atoms (-F, -Cl, -Br, -I) into the benzopyran ring system is known to enhance biological properties such as lipophilicity, which is important for drug discovery. mdpi.com Halogens can form "halogen bonds," which are attractive interactions that can improve binding affinity. mdpi.com For related quinazoline (B50416) derivatives, the substitution of halogen atoms on the benzene ring was found to increase interactions with human serum albumin, with binding affinity growing as the atomic number of the halogen increased. researchgate.net This suggests that hydrophobic and electronic effects of halogens are beneficial for molecular interactions. mdpi.comresearchgate.net
Furthermore, di-substitution on the phenyl ring, specifically at the 4' and 3' positions, has been shown to induce some selectivity for the ERα subtype. nih.gov This selectivity is attributed to differences in the amino acid composition and side-chain conformation in the ligand-binding domains of ERα and ERβ, particularly in the region that accommodates the 3-phenyl ring. nih.gov
Effects of Side Chain Length and Chemical Moiety on Biological Profile
For this compound derivatives that possess a side chain, its length and chemical composition are critical in defining the biological outcome. In a series of potent 3-phenylbenzopyran ligands with a basic side chain at position 4, it was observed that while receptor binding affinity was mainly governed by the 3-phenyl ring substituents, the uterine activity was influenced by the length of this basic chain. nih.gov
A specific derivative, 2-[4-(2-N-piperidinoethoxy) phenyl]-3-phenyl (2H) benzo (b) pyran, was identified as a potent anti-implantation agent. nih.gov The biological activity of this compound is heavily reliant on the presence and structure of the 2-N-piperidinoethoxy side chain attached to the phenyl ring at the 2-position. This moiety is crucial for its antiestrogenic activity, which is the proposed mechanism for its anti-implantation effect. nih.gov This highlights that the chemical nature of the side chain, not just its length, dictates the specific pharmacological response.
Stereochemical Considerations and Conformational Aspects in Activity
The three-dimensional structure, or stereochemistry, of this compound derivatives is a crucial factor in their biological activity. Chiral 2-substituted chromanes (dihydrobenzopyrans) are common in many biologically active natural products. mdpi.com The conformation of the dihydropyran ring and the spatial orientation of its substituents determine how the molecule fits into a receptor's binding site. mdpi.com
For 2-substituted chromanes, the substituent at the C2 position generally prefers to be in an equatorial position in the half-chair conformation of the ring. mdpi.com The absolute configuration at this chiral center can have a profound impact on activity. For example, while the antihypertensive drug nebivolol, which contains a chromane (B1220400) substructure, is used as a racemic mixture, its dextro-isomer is over a thousand times more potent as a β-adrenoceptor blocker than the levo-isomer. mdpi.com
The spatial differences between closely related molecules can account for dramatic shifts in activity. It was of interest to study the structural differences between two similar benzopyran compounds where one elicited an estrogenic (agonist) response while the other, centchroman, showed potent estrogen antagonistic activity. researchgate.net Such differences in 3D structure are key to understanding why one compound activates a receptor while a similar one blocks it.
Regiochemical Specificity in Biological Responses
Regiochemistry, which concerns the specific position of substituents on the molecular scaffold, is fundamental to the biological responses of this compound derivatives. As noted previously, the binding affinity for estrogen receptors is highly dependent on the position of substituents on the 3-phenyl ring. nih.gov
This regiochemical specificity extends to receptor subtype selectivity. For example, di-substitution at the 4' and 3' positions of the phenyl ring resulted in a degree of selectivity for ERα over ERβ. nih.gov In another example involving 3-benzylidenechromanone derivatives, the placement of a methoxy group specifically at the 7-position of the chromanone ring was a key factor in achieving higher tumor-specificity. researchgate.net This demonstrates that even subtle changes in the location of a functional group can lead to distinct and specific biological outcomes.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-benzylidenechromanone |
| 2-[4-(2-N-piperidinoethoxy) phenyl]-3-phenyl (2H) benzo (b) pyran |
| Centchroman |
Emerging Research Applications of 4 Phenyl 2h 1 Benzopyran Scaffolds
Development of Aggregation-Induced Emission (AIE) Luminogens and Fluorescent Probes
The phenomenon of aggregation-induced emission (AIE) has revolutionized the field of fluorescent materials. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) exhibit enhanced fluorescence emission in the aggregated state. nih.govrsc.org This property is highly advantageous for various applications, particularly in biological systems where high concentrations of probes are often required.
Recent research has focused on converting planar chromophores, which typically exhibit ACQ, into AIEgens. One successful strategy involves the introduction of an AIE-active unit, such as tetraphenylethene (TPE), to a planar chromophore. rsc.org Another approach involves the simple introduction of benzoyl or benzyl groups to a planar chromophore like pyrene, leading to AIE activity. rsc.org The 4-phenyl-2H-1-benzopyran scaffold, with its inherent structural features, is being explored for the development of novel AIEgens. The restriction of intramolecular motion (RIM) in the aggregated state is a key mechanism contributing to the AEE (aggregation-enhanced emission) characteristics of these molecules. rsc.org
The design of AIEgens often involves creating donor-acceptor-donor (D-A-D) conjugated light-emitting structures. nih.gov By modifying the conjugated skeleton or terminal substituents of these molecules, their fluorescence characteristics can be tuned for specific applications. nih.gov For instance, a series of fluorescent 4H-1-benzopyrans with a compact D-A-D architecture has been developed as near-infrared fluorescent molecules. nih.gov One of these molecules, M-3, demonstrated high viscosity sensitivity and a significant increase in emission intensity in a glycerol-ethanol system, highlighting its potential as a molecular rotor. nih.gov
AIEgens with natural product scaffolds, termed BioAIEgens, are of particular interest due to their inherent biocompatibility, sustainability, and renewability. researchgate.netnih.gov The chromene scaffold, a core component of this compound, is a versatile natural scaffold that has been utilized to create a new class of BioAIEgens. nih.gov These chromene-based BioAIEgens have been synthesized through environmentally friendly "in-water" reactions. researchgate.net
The fluorescence of these BioAIEgens is dependent on their regiostructure, polymorphism, and substituents, demonstrating a strong link between their macroscopic properties and hierarchical aggregate structures. nih.gov A significant application of these chromene-based BioAIEgens is in cellular imaging. By introducing a tosyl amide group, these BioAIEgens can specifically target and visualize the endoplasmic reticulum (ER), a crucial organelle within cells. researchgate.netnih.gov This specificity is attributed to the excellent biocompatibility of the natural chromene scaffold and the targeting ability of the tosyl amide moiety. nih.gov
Furthermore, near-infrared fluorescent molecules based on the 4H-1-benzopyran core have been shown to easily enter the cell nucleus and bind to proteins with low toxicity. nih.govresearchgate.net This makes them promising candidates for the development of optical imaging probes for early disease diagnosis. researchgate.net
| Compound | Core Structure | Key Features | Potential Application |
| M-3 | 4H-1-benzopyran | Donor-acceptor-donor architecture, near-infrared fluorescence, high viscosity sensitivity. nih.gov | Optical imaging probes, potential drugs. nih.gov |
| Chromene-based BioAIEgens | Chromene | Synthesized "in-water," regiostructure-dependent fluorescence, biocompatible. researchgate.netnih.gov | ER-specific cellular imaging. researchgate.netnih.gov |
Agrochemistry: Exploration as Potential Pesticides
The benzopyran scaffold is increasingly being investigated for its potential applications in agrochemistry. nih.govresearchgate.net Natural benzopyran compounds, such as osthole and coumarin (B35378), have served as scaffolds for the discovery of new pesticides. nih.gov The structural diversity of benzopyran derivatives allows for the development of compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.gov
A study focused on 4-alkyl-3-phenyl-2H-1-benzopyran-2-ones demonstrated their potential as antifungal agents. researchgate.net Several synthesized compounds were tested for their in vitro growth inhibitory activity against various phytopathogenic fungi. researchgate.net Notably, one compound was found to be highly effective against Macrophomina phaseolina and Rhizoctonia solani at a concentration of 3.13 µg/mL. researchgate.net
The development of novel pesticides is crucial for improving agricultural production. researchgate.net Researchers are exploring new scaffolds and mechanisms of action to combat pests and diseases effectively. nih.gov The this compound scaffold represents a promising starting point for the design of new and effective agrochemicals.
| Compound Class | Target Organism | Notable Activity |
| 4-Alkyl-3-phenyl-2H-1-benzopyran-2-ones | Phytopathogenic fungi (Macrophomina phaseolina, Rhizoctonia solani) | High in vitro growth inhibitory activity at 3.13 µg/mL. researchgate.net |
Advanced Materials Science Applications (e.g., Photochromic Behavior, Photodetectors)
The unique photochemical properties of 2H-benzopyrans have made them a subject of intense research in materials science, particularly for their photochromic behavior. nih.gov Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. rsc.org This property is the basis for applications such as optical memories and smart windows. nih.govnih.gov
The photochromism of 2H-benzopyrans involves the cleavage of a C-O bond in the colorless closed form upon UV irradiation, leading to the formation of colored open forms. nih.govrsc.org These colored forms can then thermally revert to the original closed form. nih.gov Time-resolved absorption spectroscopy has revealed that the ring-opening of 2,4-diphenyl- and 2,2,4-triphenyl-2H-benzopyran occurs within picoseconds via the excited singlet state. nih.gov
The photogenerated colored species of some benzopyran derivatives exhibit absorption maxima in the visible region, typically between 610 and 620 nm. nih.gov The stability and reversion kinetics of these colored forms can be tuned by modifying the molecular structure. nih.gov For instance, the parent 2,2-diphenyl-2H-1-benzopyran only shows photochromism at very low temperatures due to the rapid thermal reversion of its open form at room temperature. nih.gov However, strategic structural modifications can lead to compounds that are photochromic at room temperature with slow thermal decay rates. nih.gov
While the photochromic properties of this compound derivatives are well-documented, their application in photodetectors is an emerging area of research. The ability of these molecules to switch between two distinct states with different optical and electronic properties makes them potential candidates for use in light-sensing devices. Further research is needed to fully explore the potential of this compound scaffolds in the development of high-performance photodetectors.
Lead Compound Identification and Optimization in Drug Discovery Programs
The benzopyran nucleus is considered a "privileged scaffold" in drug discovery due to its ability to bind to various biological targets. researchgate.netmdpi.com Consequently, this compound and its derivatives have been extensively explored as lead compounds for the development of new therapeutic agents, particularly in the field of oncology. rsc.orgmdpi.com
One area of focus has been the inhibition of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cancer progression. nih.govnih.gov A screening of a library of compounds containing the 2,2-dimethyl-2H-chromene moiety led to the identification of KCN1, a potent inhibitor of the HIF-1 pathway with an IC50 of approximately 0.6 µM. nih.gov This lead compound demonstrated significant in vivo efficacy in a glioblastoma model, with a six-fold difference in tumor size observed between the treatment and control groups. nih.gov
Further optimization of this lead compound led to the identification of a more potent analog with an IC50 of approximately 0.25 µM. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand the key structural features required for activity. nih.gov These studies have revealed the importance of the benzopyran moiety for hydrophobic interactions and hydrogen bonding with the target protein. nih.gov
Benzopyran-4-one derivatives have also shown promise as antiproliferative agents. mdpi.comnih.gov Hybrid compounds combining the benzopyran-4-one and isoxazole (B147169) scaffolds have displayed significant antiproliferative activities against various cancer cell lines, with IC50 values in the low micromolar range. mdpi.comnih.gov Importantly, these compounds showed minimal cytotoxicity towards normal cell lines, suggesting a degree of selectivity. mdpi.comnih.gov
| Lead Compound/Series | Target/Activity | Key Findings |
| KCN1 | HIF-1 pathway inhibitor | IC50 of ~0.6 µM; significant in vivo efficacy in a glioblastoma model. nih.govnih.gov |
| Optimized KCN1 Analog | HIF-1 pathway inhibitor | IC50 of ~0.25 µM. nih.gov |
| Benzopyran-4-one-isoxazole hybrids | Antiproliferative agents | IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells; minimal cytotoxicity to normal cells. mdpi.comnih.gov |
Application as Cellular Markers in Pharmaceutical Research
The fluorescent properties of this compound derivatives make them valuable tools as cellular markers in pharmaceutical research. researchgate.net As discussed in the context of BioAIEgens, the ability to specifically label and visualize subcellular compartments is crucial for understanding cellular processes and the mechanism of action of drugs.
The development of fluorescent probes that can target specific organelles, such as the endoplasmic reticulum, allows researchers to study the effects of drug candidates on these structures. researchgate.netnih.gov The low toxicity of many benzopyran-based fluorescent molecules is a significant advantage for live-cell imaging, as it minimizes the perturbation of normal cellular functions. nih.gov
In addition to organelle-specific marking, fluorescent derivatives of this compound can be used to track the cellular uptake and distribution of potential drug molecules. By attaching a fluorescent benzopyran tag to a therapeutic compound, researchers can visualize its journey into and within the cell, providing valuable information about its bioavailability and intracellular targets. The development of near-infrared probes based on this scaffold is particularly advantageous for in vivo imaging, as near-infrared light can penetrate deeper into biological tissues. nih.gov
Future Research Directions and Unexplored Avenues for 4 Phenyl 2h 1 Benzopyran Chemistry
Elucidation of Novel Mechanisms of Action for Biological Activities
While numerous biological activities have been reported for 4-phenyl-2H-1-benzopyran derivatives, a significant opportunity lies in elucidating the precise molecular mechanisms underpinning these effects. nih.gov Many studies have established activities like anticancer, anti-inflammatory, and antimicrobial effects, but the specific protein targets and signaling pathways are often not fully characterized. chemrxiv.orgmdpi.com
Future research should focus on:
Target Deconvolution: Moving beyond broad phenotypic screening to identify the specific enzymes, receptors, or transcription factors that derivatives interact with. For instance, some benzopyran-4-one derivatives have been identified as kinase inhibitors, but the specific kinases and the nature of the inhibition require more in-depth investigation. nih.gov
Pathway Analysis: Understanding how these molecular interactions translate into cellular responses. For example, in cancer cell lines, it is crucial to determine if apoptosis is induced via intrinsic or extrinsic pathways or if the compounds affect cell cycle progression or angiogenesis. nih.gov
A deeper mechanistic understanding will be critical to fully assess the therapeutic utility of these compounds and to design next-generation molecules with improved selectivity and efficacy. nih.gov
Advanced Synthetic Strategies for Complex this compound Architectures
The synthesis of the benzopyran core and its derivatives has been an area of active research. derpharmachemica.com Traditional methods are well-established, but the demand for molecular diversity and complexity necessitates the development of more advanced and efficient synthetic strategies.
Future synthetic exploration should include:
Asymmetric Synthesis: Developing stereoselective methods to access chiral this compound derivatives. Chirality can have a profound impact on biological activity, and controlling stereochemistry is essential for creating more specific therapeutic agents.
Combinatorial Chemistry and Diversity-Oriented Synthesis: Creating large libraries of diverse this compound analogs for high-throughput screening. This can be achieved by developing robust, versatile, and high-yield reactions applicable to a wide range of substrates.
Green Chemistry Approaches: Employing more environmentally friendly synthetic protocols. This includes the use of greener solvents, catalysts (like copper oxide nanoparticles), and energy-efficient reaction conditions (such as microwave-assisted synthesis) to reduce the environmental impact of chemical synthesis. taylorandfrancis.com
Late-Stage Functionalization: Developing methods to modify complex this compound cores in the final steps of a synthetic sequence. This allows for the rapid generation of analogs from a common advanced intermediate, accelerating the drug discovery process.
These advanced synthetic methodologies will be instrumental in populating chemical space with novel and complex architectures that are currently inaccessible, potentially leading to the discovery of compounds with unprecedented biological activities.
Integrated In Silico and Experimental Approaches for Compound Design and Optimization
The integration of computational (in silico) methods with experimental validation represents a powerful paradigm in modern drug discovery. nih.gov This synergistic approach can significantly accelerate the design-synthesize-test-analyze cycle, making the discovery process more efficient and cost-effective.
Key areas for future development include:
Molecular Docking and Dynamics Simulations: Using computational models to predict how this compound derivatives bind to specific protein targets. For example, docking studies have been used to understand how these compounds interact with the catalytic and peripheral anionic sites of acetylcholinesterase in the context of Alzheimer's disease. rsc.org Molecular dynamics can further simulate the stability of these interactions over time. jneonatalsurg.com
Pharmacophore Modeling and Virtual Screening: Building computational models based on the key structural features of known active compounds. These models can then be used to screen large virtual libraries of compounds to identify new potential hits for synthesis and testing.
ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs before they are synthesized. jneonatalsurg.com This helps to prioritize compounds with more favorable drug-like properties and reduce late-stage attrition.
By combining these computational strategies with targeted synthesis and biological evaluation, researchers can more rationally design and optimize this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Exploration of Multi-Target Therapeutic Strategies and Hybrid Compound Design
Complex diseases like cancer and neurodegenerative disorders are often multifactorial, involving multiple pathological pathways. frontiersin.org This has led to a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs) that can modulate several key targets simultaneously. rsc.orgfrontiersin.org The this compound scaffold is an ideal starting point for designing such molecules.
Future research in this area should focus on:
Rational Design of MTDLs: Intentionally designing single molecules that can interact with multiple, disease-relevant targets. A notable example is the design of 2-phenyl-1-benzopyran-4-one derivatives that inhibit both acetylcholinesterase and the formation of advanced glycation end products for Alzheimer's disease therapy. rsc.org
Hybrid Compound Synthesis: Covalently linking the this compound scaffold with another pharmacophore known to have a complementary biological activity. nih.gov This strategy has been explored by creating hybrids of benzopyran-4-one and isoxazole (B147169) to develop new anticancer agents. nih.gov Another approach involves creating hybrids with moieties like tacrine (B349632) to target cholinesterases and β-amyloid aggregation. nih.gov
The table below illustrates examples of hybrid strategies involving benzopyran-related cores.
| Scaffold 1 | Scaffold 2 | Therapeutic Target(s) | Reference |
| Benzopyran-4-one | Isoxazole | Cancer Cell Proliferation | nih.gov |
| 2-Phenyl-1-benzopyran-4-one | (Implicit MTDL) | Acetylcholinesterase, Advanced Glycation End Products | rsc.org |
| Benzofuran (B130515) | Tacrine | Cholinesterases, β-Amyloid Aggregation, BACE-1 | nih.gov |
This multi-target approach holds the promise of enhanced therapeutic efficacy and potentially a lower propensity for drug resistance compared to single-target agents. frontiersin.org
Discovery of New Therapeutic Applications for this compound Derivatives
The structural diversity and wide range of biological activities associated with benzopyran derivatives suggest that their therapeutic potential is far from exhausted. nih.govchemrxiv.org While significant research has focused on areas like cancer and Alzheimer's disease, numerous other therapeutic avenues remain to be explored. chemrxiv.orgrsc.org
Promising areas for future investigation include:
Neurodegenerative Diseases Beyond Alzheimer's: Given their antioxidant and enzyme-inhibitory properties, these compounds could be investigated for activity in Parkinson's disease, Huntington's disease, or amyotrophic lateral sclerosis.
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. chemrxiv.org The potential of this compound derivatives in this area warrants systematic investigation against a broad panel of resistant pathogens.
Metabolic Disorders: Exploring the role of these derivatives in modulating pathways related to type 2 diabetes and obesity. nih.gov
Rare and Neglected Diseases: Screening compound libraries against targets relevant to diseases that receive less research funding, potentially identifying novel lead compounds.
The discovery of new applications will be driven by broad biological screening, a deeper understanding of molecular mechanisms, and the application of advanced synthetic and computational tools to optimize lead compounds for novel indications. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenyl-2H-1-benzopyran, and how can reaction yields be optimized?
- Methodology :
- Catalytic Cyclization : Use palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 4-position of the benzopyran core. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
- Cyclocondensation : React α,β-unsaturated carbonyl precursors (e.g., chalcone derivatives) with acidic catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products .
Q. How can the structure of this compound derivatives be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions and stereochemistry. For example, 5,7-dimethoxy-2-phenyl derivatives form chloroform solvates with defined bond angles .
- Spectroscopy : Combine ¹H/¹³C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1650 cm⁻¹) for functional group verification. High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust formation is likely .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates. For compounds with acute toxicity (e.g., GHS Category 4), implement strict waste disposal protocols .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare with experimental UV-Vis spectra for validation .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock. Prioritize derivatives with high binding affinity for synthesis .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for benzopyran synthesis?
- Controlled Replication : Reproduce studies under identical conditions (catalyst loading, solvent, temperature) to isolate variables. For example, Pd(OAc)₂ may show higher efficiency in DMF than in toluene due to ligand stability .
- Kinetic Analysis : Perform time-resolved NMR or GC-MS to track intermediate formation. Compare turnover frequencies (TOFs) across catalysts to identify rate-limiting steps .
Q. How can structure-activity relationships (SARs) be established for this compound-based inhibitors?
- SAR Workflow :
- Functional Group Variation : Synthesize analogs with substituents at positions 3, 5, and 7 (e.g., hydroxyl, methoxy) and assay against biological targets (e.g., cancer cell lines) .
- Bioisosteric Replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity and evaluate pharmacokinetic profiles .
Q. What are the challenges in scaling up benzopyran synthesis from milligram to gram scale?
- Process Optimization :
- Solvent Selection : Transition from DMF (high-boiling, toxic) to greener solvents (e.g., cyclopentyl methyl ether) for easier removal and reduced environmental impact .
- Catalyst Recovery : Immobilize palladium catalysts on silica or magnetic nanoparticles to enable reuse and reduce metal contamination in final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
